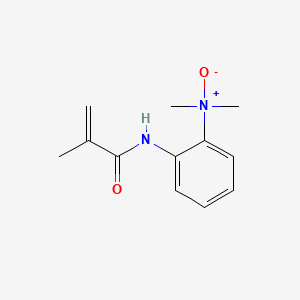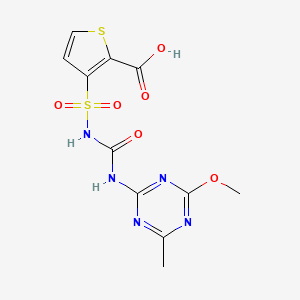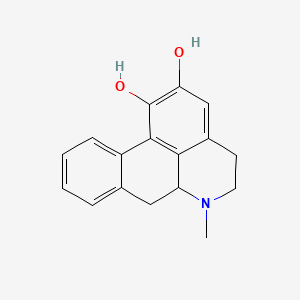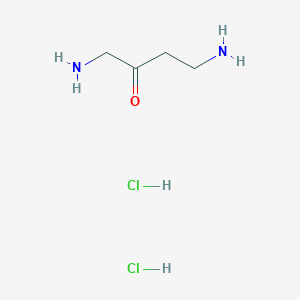
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is a polymer with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its antimicrobial properties, making it a subject of interest in the development of new materials to combat bacterial infections .
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide involves the polymerization of N,N-dimethylaminophenylene methacrylamide followed by the oxidation of the resulting polymer. The polymerization process typically involves the use of radical initiators under controlled conditions to achieve the desired molecular weight and polymer structure . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce N-oxide functional groups, enhancing its antimicrobial properties.
Substitution: The polymer can undergo substitution reactions with various reagents to modify its chemical structure and properties.
Reduction: The N-oxide groups can be reduced back to the original amine groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide has a wide range of scientific research applications, including:
Wirkmechanismus
The antimicrobial activity of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is primarily due to its ability to disrupt bacterial cell membranes. The N-oxide functional groups interact with the lipid bilayer of bacterial cells, leading to increased membrane permeability and cell lysis . This mechanism of action makes it effective against a wide range of bacterial strains, including antibiotic-resistant species .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is unique compared to other antimicrobial polymers due to its specific chemical structure and functional groups. Similar compounds include:
Poly-N,N-dimethylaminophenylene methacrylamide: Lacks the N-oxide functional groups and has different antimicrobial properties.
Poly-N,N-dimethylaminophenylene methacrylamide N-methyl iodide: Contains quaternary ammonium groups instead of N-oxide groups, leading to different antimicrobial mechanisms.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and antimicrobial activity.
Eigenschaften
CAS-Nummer |
81527-00-6 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)12(15)13-10-7-5-6-8-11(10)14(3,4)16/h5-8H,1H2,2-4H3,(H,13,15) |
InChI-Schlüssel |
IFADLRALNTXXHG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
| 81527-00-6 | |
Synonyme |
DMAPMO poly-N,N-dimethylaminophenylene methacrylamide N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)



![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)







